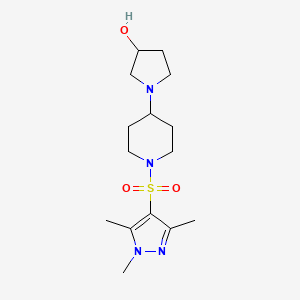

1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

1-(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound featuring a piperidine core substituted with a sulfonamide-linked 1,3,5-trimethylpyrazole moiety and a pyrrolidin-3-ol group. This structure combines sulfonamide and heterocyclic motifs, which are common in pharmacologically active compounds.

Properties

IUPAC Name |

1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O3S/c1-11-15(12(2)17(3)16-11)23(21,22)19-8-4-13(5-9-19)18-7-6-14(20)10-18/h13-14,20H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJWMRBVIIOSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, which is then reacted with piperidine and pyrrolidine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

Core Structure: The target compound shares the (1,3,5-trimethylpyrazol-4-yl)sulfonyl-piperidine backbone with MR-S1-18 but replaces the benzimidazole with pyrrolidin-3-ol.

Biological Activity : MR-S1-18 () and the Factor Xa inhibitor () demonstrate the pharmacological relevance of sulfonamide-heterocycle hybrids. The absence of a bulky aromatic group (e.g., benzimidazole or chloronaphthyl) in the target compound may reduce steric hindrance, favoring interactions with different biological targets .

Synthesis and Characterization : Analogous compounds () were synthesized via sulfonylation reactions and characterized using TLC, NMR (¹H, ¹³C), and HRMS. For example, MR-S1-18 showed a molecular ion peak at m/z 374.2 ([M+H]⁺), consistent with its molecular formula . The target compound likely follows similar synthetic pathways but would require verification of its unique pyrrolidin-3-ol moiety.

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Key Observations:

- The melting points of ’s compounds (132–230°C) suggest moderate thermal stability, likely due to sulfonamide and aromatic groups . The target compound’s pyrrolidin-3-ol may lower its melting point compared to MR-S1-18, depending on crystallinity.

- NMR data for MR-S1-18 () highlights distinct pyrazole (δc 145.65) and piperidine (δc 42.86) signals, which would shift in the target compound due to the pyrrolidin-3-ol group .

Pharmacological Potential

- Antiproliferative Activity : MR-S1-18’s benzimidazole group is associated with DNA intercalation or kinase inhibition. The target compound’s pyrrolidin-3-ol may redirect activity toward enzymes like phosphatases or proteases .

- Enzyme Inhibition : The Factor Xa inhibitor () demonstrates that sulfonamide-piperidine hybrids can target coagulation pathways. The target compound’s lack of a chloronaphthyl group may reduce anticoagulant effects but could enable new applications .

Biological Activity

The compound 1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trimethyl-pyrazole moiety linked to a sulfonyl group , which is further connected to a piperidine and a pyrrolidine structure. This unique configuration suggests potential interactions with various biological targets.

| Property | Detail |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H22N4O2S |

| Molecular Weight | 342.43 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to target proteins, potentially modulating their activity. Research indicates that compounds with similar structures exhibit:

- Inhibition of Kinases : Pyrazole derivatives have shown efficacy in inhibiting various kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : Compounds with pyrazole moieties have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Antitumor Activity

Studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to the one have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects. The combination of these pyrazoles with conventional chemotherapy agents like doxorubicin has revealed synergistic effects, enhancing overall efficacy .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced nitric oxide production and other inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study involving a series of pyrazole derivatives demonstrated their effectiveness against various cancer cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating strong potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory activity of pyrazole-based compounds showed that they effectively reduced inflammation markers in vitro. This supports their use in developing new anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.